molecular formula C23H25N5O3 B11288816 N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11288816
M. Wt: 419.5 g/mol
InChI Key: QTAYVFPZZHPNKI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that features a piperazine moiety, a tetrahydropyrimidine ring, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve the formation of the piperazine ring and the subsequent attachment of the acetylphenyl and tetrahydropyrimidine groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and tetrahydropyrimidine-based molecules. Examples include:

Uniqueness

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its combination of functional groups and structural features. The presence of both piperazine and tetrahydropyrimidine rings, along with the acetylphenyl group, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-16(29)17-7-9-18(10-8-17)24-22(31)20-15-21(30)26-23(25-20)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,20H,11-15H2,1H3,(H,24,31)(H,25,26,30)

InChI Key

QTAYVFPZZHPNKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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